molecular formula C24H21N3O3 B044158 1,3,5-Tris(4-aminophenoxy)benzene CAS No. 102852-92-6

1,3,5-Tris(4-aminophenoxy)benzene

Cat. No.: B044158
CAS No.: 102852-92-6
M. Wt: 399.4 g/mol
InChI Key: PAPDRIKTCIYHFI-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-aminophenoxy)benzene, also known as this compound, is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Study of Radical Formation : It is used for studying stepwise radical formation in phenoxyl radicals (Nishide et al., 2001).

  • Building Block in Covalent Organic Frameworks : It acts as a building block for 2D covalent organic frameworks with built-in amide active sites, aiding efficient heterogeneous catalysis (Li et al., 2019).

  • Scaffold for Molecular Receptors : It is used as scaffolds for molecular receptors, demonstrating its versatility in molecular structure applications (Wallace et al., 2005).

  • Chemo-Sensor for Picric Acid : It serves as a highly selective chemo-sensor for picric acid, with a detection limit of 1.5 ppm (Vishnoi et al., 2015).

  • Polymerization into Hyperbranched Polyimides : When polymerized, it forms hyperbranched polyimides with good thermal stability and dielectric constant (Rigana et al., 2016).

  • Formation of Surface Covalent Organic Frameworks : Reacts to form novel surface covalent organic frameworks with hexagonal cavities of 2 nm in size, indicating potential in nanotechnology applications (Marele et al., 2012).

  • Applications in Nanotechnology and Polymer Processing : Benzene-1,3,5-tricarboxamides (BTAs), similar in structure, find use in a wide range of applications, from nanotechnology to polymer processing and biomedical applications (Cantekin et al., 2012).

  • Recyclable Nonpolymeric Analogue for Chlorination and Oxidation : As a recyclable nonpolymeric analogue, it's used in chlorination and oxidative synthesis (Thorat et al., 2013).

  • Preparation of New Zirconium Phosphonate Framework : It was used in the synthesis of a new zirconium phosphonate with exceptional thermal stability and hydrolysis resistance (Taddei et al., 2014).

  • Electroactive Properties and Electropolymerization : It demonstrates electroactive properties and can undergo electropolymerization, showing potential in electronic applications (Idzik et al., 2010).

  • Corrosion Inhibitor : It acts as an effective corrosion inhibitor for mild steel in 1 M HCl with a high inhibition efficiency of 95% (Zhou et al., 2018).

  • CO2 Capture : Nitrogen-doped microporous carbons derived from polybenzoxazine resins show potential as CO2 capturers (Wu et al., 2017).

Safety and Hazards

1,3,5-Tris(4-aminophenoxy)benzene may cause eye and skin irritation. It may also cause irritation of the digestive tract and respiratory tract . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The compound 1,3,5-Tris(4-aminophenoxy)benzene has been used in the synthesis of hyperbranched polyether and has been evaluated as a corrosion inhibitor for mild steel . These studies suggest potential future directions for the use of this compound in various applications.

Mechanism of Action

Target of Action

1,3,5-Tris(4-aminophenoxy)benzene, also known as 135TAPOB, is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs) and hyperbranched polyimides . Its primary targets are therefore the reactive sites in these polymerization reactions.

Mode of Action

The compound interacts with its targets through a process known as polycondensation . In this reaction, this compound reacts with other monomers or dianhydrides to form polymers, releasing water or other small molecules in the process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway. The compound’s presence in the reaction mixture leads to the formation of complex polymeric structures, such as COFs and hyperbranched polyimides .

Pharmacokinetics

Its solubility in dmso and methanol can impact its availability for reactions.

Result of Action

The result of this compound’s action is the formation of complex polymeric structures. These polymers have various applications in materials science, including the creation of high-performance materials with good thermal stability .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored under inert gas at 2–8 °C to maintain its stability . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can significantly impact the compound’s efficacy in polymerization reactions .

Properties

IUPAC Name

4-[3,5-bis(4-aminophenoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPDRIKTCIYHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102852-92-6
Record name 1,3,5-Tris(4-aminophenoxy)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 300-mL, 4-necked flask were added 2.46 g (5.03 mmol) of 1,3,5-tri(4-nitrophenoxy)benzene and 5% Pd/C (149 mg), and the inside was replaced with argon. Ethanol (50 mL) and THF (50 mL) were added thereto, and then the flask was equipped with a hydrogen balloon, and the mixture was stirred in a normal-pressure hydrogen atmosphere at room temperature for 3 days. The catalyst was separated by filtration and then the solvent was removed away in vacuo, whereby a desired product was obtained (Quantity: 2.01 g, 5.03 mmol, Yield: 100%).
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
149 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 1,3,5-Tris(4-aminophenoxy)benzene?

A1: this compound is an aromatic triamine monomer. Its molecular formula is C24H21N3O3.

Q2: Why is this compound of interest in polymer chemistry?

A: this compound, often abbreviated as TAPOB, is highly valued for its ability to form hyperbranched polymers. [, , , , , , , , , , , , , ] These polymers possess unique properties like good solubility, processability, and thermal stability, making them suitable for various applications.

Q3: Can you elaborate on the synthesis of hyperbranched polyimides using this compound?

A: Hyperbranched polyimides (HB PIs) are synthesized by reacting this compound with various dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4′-oxydiphthalic anhydride (ODPA), and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA). [, , , , , , , , ] The choice of dianhydride and reaction conditions influences the final properties of the HB PIs.

Q4: How does the addition method of this compound affect the resulting hyperbranched polyimides?

A: Different addition methods, such as one-pot or dropwise, can lead to HB PIs with varying end groups (amino or anhydride). [, ] These end groups significantly impact the polymers' thermal properties, solubility, and further modification possibilities.

Q5: What is the significance of the degree of branching in hyperbranched polyimides?

A: The degree of branching (DB) influences the HB PIs' properties. Higher DB generally leads to improved solubility and processability but can also affect thermal properties. [] 1H NMR spectroscopy helps determine the DB, offering insights into the polymer's structure-property relationships.

Q6: How does end-group modification of this compound-based polyimides affect their properties?

A: Modifying the terminal groups with compounds like acryloyl chloride, methylacryloyl chloride, or cinnamoyl chloride introduces photosensitivity to the HB PIs. [] This characteristic opens avenues for applications in photolithography and microelectronics.

Q7: What role does this compound play in the development of gas separation membranes?

A: HB PIs derived from this compound serve as promising materials for gas separation membranes. [, , , , , , ] These membranes demonstrate selective permeability to gases like CO2, O2, N2, and CH4, making them potentially valuable for applications in carbon capture and gas purification.

Q8: How does the incorporation of silica affect the properties of this compound-based polyimide membranes?

A: Forming hybrid membranes by incorporating silica into the this compound-based polyimide matrix enhances thermal stability and gas selectivity. [, , , , , , ] This modification broadens their applicability in high-temperature gas separation processes.

Q9: What methods are used to characterize this compound-based polyimide-silica hybrid membranes?

A: Various techniques like TG-DTA, 129Xe NMR, and gas permeation measurements are employed to characterize these hybrid membranes. [, , , , ] These methods provide insights into the thermal properties, free volume characteristics, and gas transport properties of the membranes.

Q10: What are the potential applications of this compound-based materials in fuel cells?

A: Research suggests that branched/crosslinked sulfonated polyimide membranes derived from this compound show promise as proton-conducting ionomers in fuel cells. [] They exhibit high proton conductivity and good fuel cell performance, indicating their potential as alternative membrane materials in fuel cell technology.

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